gamma-Cyclodextrin hydrate
Overview
Description
Gamma-Cyclodextrin hydrate is a cyclic oligosaccharide composed of eight glucose units linked by alpha-1,4-glycosidic bonds. It is one of the three naturally occurring cyclodextrins, the others being alpha-cyclodextrin and beta-cyclodextrin. Gamma-Cyclodextrin has a larger internal cavity compared to its counterparts, making it suitable for forming inclusion complexes with larger molecules. This property, along with its high water solubility and bioavailability, makes this compound valuable in various industries, including pharmaceuticals, food, and cosmetics .
Mechanism of Action
Target of Action
Gamma-Cyclodextrin hydrate primarily targets steroidal neuromuscular blocking drugs . It forms very tight water-soluble complexes with these drugs at a 1:1 ratio . The compound’s primary role is to encapsulate other molecules in aqueous solutions, allowing a wide range of hydrophobic guest molecules to interact with the inner cavity of the macrocycle to form inclusion complexes .
Mode of Action
this compound interacts with its targets by forming inclusion complexes. The compound’s structure, which is a hollow truncated cone with a hydrophilic outside surface and a hydrophobic internal cavity, enables it to encapsulate various hydrophobic guest molecules . This interaction results in advantageous changes in the guest molecular properties .
Biochemical Pathways
The production of this compound involves the enzymatic degradation of starch using cyclodextrin glycosyltransferase (CGTase) . During the enzymatic reaction, the accumulation of this compound inhibits its own synthesis and favors the formation of other cyclodextrins .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its solubility properties. The compound is well soluble in water and dimethyl sulfoxide, but poorly soluble in methanol . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its ability to form inclusion complexes with various hydrophobic guest molecules . This results in advantageous changes in the guest molecular properties, leading to many applications in industries related to food, pharmaceuticals, cosmetics, chemicals, agriculture, etc .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s enzymatic production can be influenced by the accumulation of this compound in the water solution . Additionally, the compound’s solubility properties can also affect its action and efficacy .
Biochemical Analysis
Biochemical Properties
Gamma-Cyclodextrin hydrate plays a significant role in biochemical reactions by forming inclusion complexes with various enzymes, proteins, and other biomolecules. It interacts with enzymes such as cyclodextrin glycosyltransferase, which catalyzes the formation of cyclodextrins from starch. The hydrophobic cavity of this compound can encapsulate hydrophobic molecules, enhancing their solubility and stability. This interaction is crucial in drug delivery systems, where this compound can improve the bioavailability of poorly soluble drugs by forming stable inclusion complexes .
Cellular Effects
This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of cells by altering the availability of hydrophobic molecules within the cellular environment. For instance, this compound can enhance the solubility of cholesterol, impacting lipid metabolism and cell membrane integrity. Additionally, it can influence gene expression by altering the intracellular concentration of signaling molecules, thereby affecting cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of inclusion complexes with biomolecules. These complexes can modulate the activity of enzymes by either inhibiting or activating them. For example, this compound can inhibit the activity of certain enzymes by encapsulating their hydrophobic substrates, preventing them from accessing the active site. Conversely, it can enhance enzyme activity by stabilizing the enzyme-substrate complex. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and degradation over extended periods. These changes can impact its ability to form inclusion complexes and, consequently, its effects on cellular function. Long-term studies have shown that this compound can maintain its activity for extended periods, but its efficacy may decrease over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance the bioavailability of hydrophobic drugs without causing significant adverse effects. At high doses, this compound may exhibit toxic effects, such as disrupting lipid metabolism and causing cellular damage. Threshold effects have been observed, where the beneficial effects of this compound are maximized at optimal dosages, while higher doses lead to toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can modulate metabolic flux by altering the availability of hydrophobic substrates and cofactors within the cell. For example, this compound can enhance the solubility of lipid-soluble vitamins, impacting their metabolic pathways. Additionally, it can influence the levels of metabolites by forming inclusion complexes with metabolic intermediates, thereby modulating their availability for enzymatic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis and distributed to various cellular compartments. This compound can also interact with specific transporters, facilitating its movement across cellular membranes. Its distribution within tissues is influenced by its ability to form inclusion complexes with hydrophobic molecules, impacting its localization and accumulation .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on cellular activity and function. It can be targeted to particular organelles through post-translational modifications or by interacting with targeting signals. For instance, this compound can accumulate in the endoplasmic reticulum or Golgi apparatus, where it influences protein folding and trafficking. Its subcellular localization is crucial for its role in modulating cellular processes and maintaining cellular homeostasis .
Preparation Methods
Gamma-Cyclodextrin hydrate is typically produced from starch or starch derivatives using the enzyme cyclodextrin glycosyltransferase (CGTase). The production process involves two main methods:
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Solvent Process: : This method uses an organic complexing agent to selectively extract gamma-Cyclodextrin, directing the enzymatic reaction towards its production. The complexing agent helps reduce the concentration of gamma-Cyclodextrin in the solution, thereby decreasing product inhibition .
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Non-Solvent Process: : This method does not require complexing agents and produces a mixture of cyclodextrins. The mixture is then separated using chromatographic procedures to isolate gamma-Cyclodextrin .
Chemical Reactions Analysis
Gamma-Cyclodextrin hydrate undergoes various chemical reactions, including:
Oxidation: Gamma-Cyclodextrin can be oxidized using reagents like sodium periodate, leading to the formation of dialdehyde derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced cyclodextrin derivatives.
Scientific Research Applications
Gamma-Cyclodextrin hydrate has a wide range of scientific research applications:
Chemistry: It is used as a complexing agent to form inclusion complexes with various guest molecules, enhancing their solubility and stability.
Biology: Gamma-Cyclodextrin is employed in the encapsulation of bioactive compounds, protecting them from degradation and improving their bioavailability.
Medicine: It is used in drug delivery systems to enhance the solubility and stability of poorly soluble drugs. Gamma-Cyclodextrin derivatives like Sugammadex are used as medications.
Industry: In the food industry, gamma-Cyclodextrin is used to stabilize flavors and fragrances.
Comparison with Similar Compounds
Gamma-Cyclodextrin is compared with other cyclodextrins, such as alpha-cyclodextrin and beta-cyclodextrin:
Alpha-Cyclodextrin: Composed of six glucose units, it has a smaller cavity size and lower water solubility compared to gamma-Cyclodextrin.
Beta-Cyclodextrin: Composed of seven glucose units, it has an intermediate cavity size and solubility.
Gamma-Cyclodextrin’s larger cavity size and higher water solubility make it unique and suitable for applications requiring the encapsulation of larger molecules.
Biological Activity
Gamma-cyclodextrin hydrate (γ-CD) is a cyclic oligosaccharide composed of eight glucose units. It has gained considerable attention in pharmaceutical and biomedical fields due to its unique properties, including the ability to form inclusion complexes with various hydrophobic compounds, enhancing their solubility and bioavailability. This article explores the biological activity of γ-CD, focusing on its mechanisms of action, applications in drug delivery, and recent research findings.
Structure and Hydration:
Gamma-cyclodextrin possesses a hydrophobic cavity that can encapsulate hydrophobic molecules. The hydration properties of γ-CD are critical for its biological activity. Studies have shown that γ-CD can accommodate up to seven water molecules within its cavity, which plays a significant role in stabilizing the inclusion complexes formed with guest molecules . The interaction between water and γ-CD is influenced by hydrogen bonding and van der Waals forces, contributing to the stability of the complexes .
Inclusion Complex Formation:
The formation of inclusion complexes is a key mechanism through which γ-CD enhances the solubility and bioavailability of various compounds. For instance, research has demonstrated that γ-CD significantly increases the solubility of ginsenoside (G-Re), enhancing its peak blood concentration by 2.7-fold compared to pure G-Re powder . This improvement is attributed to the favorable binding interactions between the guest molecule and the cyclodextrin cavity.
Applications in Drug Delivery
Improvement of Drug Solubility:
One of the primary applications of γ-CD is in improving the solubility of poorly soluble drugs. The ability of γ-CD to form stable inclusion complexes allows for enhanced dissolution rates, which is particularly beneficial for oral drug formulations . For example, studies involving anticancer drugs have shown that complexation with γ-CD can improve their solubility and cytotoxicity against cancer cells while reducing toxicity to healthy cells .
Biocompatibility:
Gamma-cyclodextrin is recognized for its biocompatibility, making it suitable for pharmaceutical applications. Its non-toxic nature allows it to be used in various formulations without adverse effects on human health . This characteristic is crucial for developing safe drug delivery systems that require prolonged exposure to cyclodextrins.
Recent Research Findings
Recent studies have highlighted several important aspects of γ-CD's biological activity:
- Anticancer Applications: Research has shown that γ-CD can form 1:1 host-guest complexes with hydrophobic molecules like sumanene, resulting in improved cytotoxic action against cancer cells while minimizing adverse effects on normal cells. This dual effect was confirmed through in vitro studies on human breast adenocarcinoma cells .
- Enhanced Bioavailability: A study demonstrated that the inclusion complex of ginsenoside with γ-CD increased its bioavailability significantly, indicating that γ-CD can be used effectively to enhance the therapeutic potential of various natural products .
- Hydration Mechanism: Investigations into the hydration properties of γ-CD revealed specific "hot spots" where water molecules preferentially bind within the cyclodextrin cavity. This understanding aids in optimizing formulations for better stability and performance in biological systems .
Data Summary
Properties
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80O40.H2O/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58;/h9-72H,1-8H2;1H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKUKQHKKVTYOE-SMTXKKGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O41 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746588 | |
Record name | PUBCHEM_71311509 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1315.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91464-90-3 | |
Record name | PUBCHEM_71311509 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Does the structural transformation of gamma-cyclodextrin hydrate upon rehydration occur simultaneously with water uptake?
A2: No, the transformation of various this compound forms into the cage crystal structure upon rehydration is not instantaneous and does not directly coincide with water sorption []. Experimental evidence shows that while sorption equilibrium is reached relatively quickly, the crystal structure transformation continues beyond this point []. This suggests a degree of molecular mobility within the different hydrated gamma-cyclodextrin crystal structures, allowing for rearrangement even after reaching a steady-state water content.
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